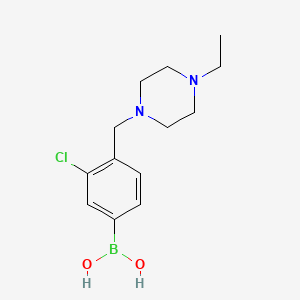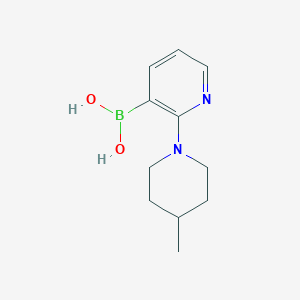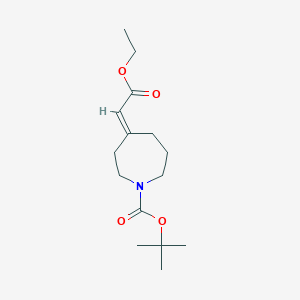![molecular formula C8H11NO3S B1447849 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1376100-18-3](/img/structure/B1447849.png)
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid (META) is an organic compound belonging to the family of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen. META has a wide range of applications in the field of organic synthesis and biochemistry. It is primarily used as a reagent for the synthesis of various compounds, and it has also been used in the development of drugs and pharmaceuticals.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation : A study by Noolvi et al. (2016) reported on the synthesis of 1,3,4-thiadiazole derivatives of a similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for antimicrobial activities against several strains of microbes, demonstrating significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antifungal Activity of Rhodanineacetic Acid Derivatives : Doležel et al. (2009) prepared [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids as potential antifungal compounds. The lipophilicity and antifungal effects against selected fungal species were evaluated, with only certain compounds showing strong inhibition of specific Candida strains (Doležel, Hirsova, Opletalová, Dohnal, Marcela, Kuneš, & Jampílek, 2009).
Structural and Photo-degradation Analysis : Wu, Hong, and Vogt (2007) studied the photo-degradation behavior of a pharmaceutical compound related to 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid. They analyzed its degradation under visible light and proposed mechanisms based on LC-MS/MS and NMR analysis (Wu, Hong, & Vogt, 2007).
Nickel, Copper, and Zinc Complexes Formation : Singh and Baruah (2008) synthesized an ester of an imine containing dicarboxylic acid related to 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid, which formed various metal complexes with nickel, copper, and zinc. These complexes were characterized and assessed for potential applications (Singh & Baruah, 2008).
Antimicrobial Activity of Amides and Esters : Krátký, Vinšová, and Stolaříková (2017) synthesized and characterized 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based amides, esters, and 5-arylalkylidene derivatives. These compounds were active against mycobacteria, with specific derivatives showing high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, again depending on the specific biological activity .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
2-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(12-2)8-9-6(4-13-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGMGPBSOPZPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)